N-Octyl-N-phenylaniline

Description

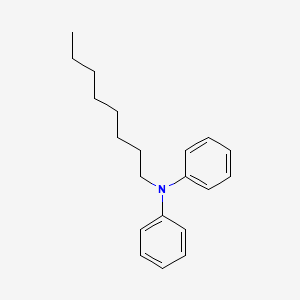

Structure

3D Structure

Properties

IUPAC Name |

N-octyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-2-3-4-5-6-13-18-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVGZVZFVNMBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052583 | |

| Record name | N-octyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-25-9 | |

| Record name | Octyldiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monooctyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-octyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octyl-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOOCTYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EKR2AS59F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of N Octyl N Phenylaniline Within Aromatic Amine Chemistry

Introduction to the N-Substituted Diphenylamine (B1679370) Class of Compounds

N-substituted diphenylamines are a class of molecules based on the diphenylamine [(C₆H₅)₂NH] structure, where one or both of the hydrogen atoms on the nitrogen are replaced by other functional groups. wikipedia.org These compounds are characterized by the presence of a central nitrogen atom bonded to two phenyl rings, with additional substituents on the nitrogen. Alkylated diphenylamines, such as N-Octyl-N-phenylaniline, are a significant subgroup where an alkyl chain is attached to the nitrogen. biosynth.com This class of compounds is widely recognized for its antioxidant properties, which are utilized in various industrial applications, including as stabilizers in lubricants and polymers. wikipedia.orgresearchgate.net The substitution on the nitrogen atom can significantly influence the compound's physical and chemical properties, including its solubility, volatility, and reactivity. google.com

Historical Perspectives on Diphenylamine Derivatives in Chemical Research

Diphenylamine was first discovered in 1864 by A. W. Hofmann and has since become a parent compound for a vast array of derivatives. wikipedia.org Initially, research focused on its use in the detection of nitrates and nitrites. wikipedia.org Over time, the utility of diphenylamine and its derivatives expanded significantly. In the early 20th century, their role as stabilizers in propellants containing nitrocellulose was established. dtic.milresearchgate.net A major area of research has been their application as antioxidants. wikipedia.orgresearchgate.net This property led to their widespread use in the rubber and elastomer industries. researchgate.net The development of various substituted diphenylamines, including alkylated versions, has been driven by the need to enhance specific properties like oil solubility and thermal stability for applications such as lubricant additives. google.comnih.gov

Significance of Alkyl Chain Substitution on Aromatic Amines

The substitution of alkyl chains onto aromatic amines has a profound impact on their physicochemical properties. Generally, alkyl groups are electron-donating, which can increase the basicity and nucleophilicity of the amine. numberanalytics.comlibretexts.org In the context of diphenylamine derivatives, alkylation is crucial for tailoring the molecule for specific applications. For instance, the introduction of an alkyl group, such as an octyl chain, enhances the compound's solubility in nonpolar media like lubricating oils and reduces its volatility. google.com The length and branching of the alkyl chain can also affect the compound's viscosity. biosynth.com Research has shown that appropriate alkylation is necessary to achieve better solubility and higher thermal stability in diphenylamine-based antioxidants. nih.gov However, the length of the alkyl chain in some classes of aromatic amines has been noted to primarily influence solubility and thermal properties without significantly altering absorption spectra and electrochemical properties. nih.gov

Structural Isomerism of N-Octyl-N-phenylaniline: N-Substitution vs. Ring Substitution (e.g., 4-Octyl-N-phenylaniline)

Structural isomerism is a key concept when discussing octyl-substituted diphenylamines. The position of the octyl group on the diphenylamine framework determines the specific isomer and its properties.

N-Octyl-N-phenylaniline : In this isomer, the octyl group is directly attached to the nitrogen atom of the diphenylamine molecule. nih.gov This is known as N-substitution.

4-Octyl-N-phenylaniline : This is an example of a ring-substituted isomer, where the octyl group is attached to one of the phenyl rings, specifically at the para (4-position) relative to the amino group. scbt.comnih.gov

| Isomer Name | CAS Number | Molecular Formula | Substitution Position |

|---|---|---|---|

| N-Octyl-N-phenylaniline | 86-25-9 nih.gov | C₂₀H₂₇N nih.gov | N-substitution |

| 4-Octyl-N-phenylaniline | 4175-37-5 scbt.com | C₂₀H₂₇N scbt.com | Ring-substitution (para) |

Overview of Research Trajectories for N-Octyl-N-phenylaniline and Related Structures

Research on N-Octyl-N-phenylaniline and its isomers has largely been driven by their application as antioxidants, particularly in the lubrication industry. google.com Studies have focused on synthesizing and evaluating the performance of various alkylated diphenylamines to improve the oxidative stability of lubricants and other materials. researchgate.netnih.gov The investigation into structure-activity relationships is a significant research trajectory, aiming to understand how the nature and position of the alkyl substituent affect antioxidant efficacy. researchgate.net For example, research has explored how different substitution patterns influence the antioxidation behavior of diphenylamine derivatives. researchgate.net Furthermore, there is ongoing research into developing novel antioxidants by incorporating different functional groups into the diphenylamine structure to achieve synergistic effects. nih.gov The synthesis of substituted diphenylamines as charge-transfer systems for potential use in optical materials represents another area of investigation. rsc.org

Synthetic Pathways and Mechanistic Considerations for N Octyl N Phenylaniline

Strategic Approaches to N-Alkylation of Diphenylamines

The direct alkylation of diphenylamine (B1679370) is the most common route for synthesizing N-Octyl-N-phenylaniline. These methods can be broadly categorized into classical alkylation and catalytic alkylation, each with distinct advantages and mechanistic features.

Classical Alkylation Methods for N-Octyl-N-phenylaniline Precursors

Classical N-alkylation of diphenylamine typically involves its reaction with an octyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane, in the presence of a base. sorbonne-universite.fr This reaction follows a nucleophilic substitution mechanism, where the nitrogen atom of diphenylamine acts as the nucleophile, attacking the electrophilic carbon of the octyl halide.

The choice of base is crucial for the success of this reaction. Strong, non-nucleophilic bases like sodium tert-butoxide or sterically hindered organic bases such as diisopropylethylamine (DIPEA) are often employed to deprotonate the diphenylamine, thereby increasing its nucleophilicity without competing in the alkylation reaction. sorbonne-universite.fr The reaction is generally carried out in a suitable organic solvent, such as acetonitrile, at temperatures ranging from room temperature to 80°C. sorbonne-universite.fr While effective, these methods can sometimes require stoichiometric amounts of base and may lead to the formation of byproducts, necessitating purification steps.

A study demonstrated that the alkylation of various secondary diarylamines with alkyl bromides proceeds smoothly in the presence of sodium tert-butoxide or DIPEA, achieving high yields without the need for transition-metal catalysts. sorbonne-universite.fr

Catalytic Alkylation Reactions in N-Octyl-N-phenylaniline Synthesis

Catalytic alkylation methods offer a more atom-economical and environmentally benign alternative to classical approaches. These reactions typically utilize an alkene, such as 1-octene (B94956), as the alkylating agent in the presence of an acid catalyst. google.comgoogle.com This approach is a form of Friedel-Crafts alkylation, which can occur on both the aromatic rings (C-alkylation) and the nitrogen atom (N-alkylation). The key challenge is to control the selectivity towards the desired N-alkylated product.

Acid catalysts play a pivotal role in the alkylation of diphenylamine with olefins. Both Brønsted acids (e.g., sulfuric acid) and Lewis acids (e.g., aluminum chloride, boron trifluoride) can be used. primescholars.comvurup.sk The mechanism involves the protonation of the alkene by the acid catalyst to form a carbocation intermediate. This carbocation is then attacked by the nucleophilic nitrogen of the diphenylamine.

However, strong acid catalysts like aluminum chloride can also promote side reactions, including C-alkylation at the para-positions of the phenyl rings and skeletal rearrangements of the alkyl group. epo.org This can lead to a complex mixture of products, including mono- and di-alkylated diphenylamines. google.com The reaction conditions, such as temperature and the molar ratio of reactants, must be carefully controlled to maximize the yield of the desired N-octyl-N-phenylaniline. google.com For instance, reacting diphenylamine with 1-octene in the presence of an acid catalyst at temperatures between 120°C and 250°C is a common practice. google.com

To improve selectivity and create a more sustainable process, solid acid catalysts, particularly acid-activated clays (B1170129) like bentonite (B74815) and montmorillonite, have emerged as effective catalysts for the alkylation of diphenylamines. primescholars.comgoogle.comresearchgate.net These clay catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and a reduced environmental impact compared to traditional homogeneous acid catalysts. epo.orgepo.org

Acid-activated clays possess both Brønsted and Lewis acid sites on their surface, which facilitate the alkylation reaction. primescholars.comcolab.ws It has been unexpectedly found that clay catalysts, such as acid-activated bentonite, exhibit a higher selectivity for the formation of monoalkylated diphenylamine compared to other alkylation catalysts like AlCl₃. google.com This selectivity is attributed to the specific pore structure and surface acidity of the clay, which can sterically hinder the formation of bulkier di- and tri-alkylated products. google.comresearchgate.net

Research has shown that using clay catalysts for the alkylation of diphenylamine with olefins like diisobutylene or nonene can result in a product with low levels of unreacted diphenylamine and a high mono-to-di-alkylated product ratio. google.comresearchgate.net The reaction is typically carried out at temperatures between 140°C and 160°C. epo.org The conversion of diphenylamine has been observed to decrease as the length of the alkyl chain in the alkene increases. vurup.skresearchgate.net Studies have also demonstrated that treating bentonite with hydrochloric or sulfuric acid can significantly enhance its catalytic activity and selectivity in the synthesis of alkylated diphenylamines. researchgate.netresearchgate.net

Table 1: Comparison of Catalysts in Diphenylamine Alkylation

| Catalyst Type | Typical Reaction Temperature (°C) | Key Advantages | Selectivity Profile |

|---|---|---|---|

| Classical Base (e.g., NaOt-Bu) | Room Temperature - 80 | High yields, no transition metal needed. sorbonne-universite.fr | Good for N-alkylation with alkyl halides. sorbonne-universite.fr |

| Lewis Acids (e.g., AlCl₃) | 115 - 145 | High reactivity. epo.orggoogle.com | Can lead to a mixture of C- and N-alkylation, and polyalkylation. epo.org |

| Acid-Activated Clays (e.g., Bentonite) | 130 - 220 | High monoalkylation selectivity, reusable, environmentally friendly. epo.orggoogle.com | Favors monoalkylated products over dialkylated ones. google.com |

Synthesis of the n-Octyl Moiety for N-Octyl-N-phenylaniline

The synthesis of the n-octyl group, which is incorporated into the final product, is an important consideration. While 1-octene and octyl halides are common starting materials, the n-octyl amine (octylamine) itself can be synthesized through various routes, including the hydrogenation of nitriles.

A well-established method for producing primary amines is the catalytic hydrogenation of nitriles. researchgate.net In the context of the n-octyl moiety, octanenitrile (B114854) can be reduced to n-octylamine using hydrogen gas in the presence of a suitable catalyst.

Raney nickel is a widely used and effective catalyst for this transformation. acs.orgwikipedia.org The hydrogenation is typically carried out in a solvent under hydrogen pressure. google.com The process involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitrile group to a primary amine. acs.org This method is known for its high efficiency and is a cornerstone of industrial amine synthesis. researchgate.net Other catalysts, such as those based on cobalt or copper chromite, are also used industrially for the hydrogenation of fatty nitriles. researchgate.net

Alternative methods for synthesizing n-octylamine include the reaction of n-caprylic acid with ammonia (B1221849) to first form caprylonitrile, which is then hydrogenated. google.comgoogle.com Another route involves the ammonolysis of n-octanol over a catalyst. google.com

Catalyst Systems for n-Octyl Amine Production

One established method involves the reaction of n-octanol and liquid ammonia in a fixed-bed reactor. google.com A kieselguhr-supported nickel catalyst is utilized in this process, where the catalyst bed consists of granules with a nickel content of 30 to 70 percent by weight. google.com This continuous-flow process is noted for its improved capacity compared to batch reactors, operating at lower temperatures which contributes to a longer catalyst lifespan and high raw material conversion rates. google.com

Another significant catalytic system employs a copper-chromium catalyst on an aluminum oxide support. google.com This method also uses n-octanol and liquefied ammonia as raw materials with hydrogen as an auxiliary gas in a fixed-bed reactor. google.com The catalyst composition includes copper (1-30%), chromium (1-30%), and minor amounts of iron, tin, and zinc, with the remainder being aluminum oxide. google.com This system is designed to improve selectivity and conversion efficiency over other existing catalysts. google.com

Alternative synthesis routes for n-octyl amine include the use of a Cu-Ni/Al₂O₃ catalyst for the ammoniation of n-octanol under high temperature and pressure. guidechem.com Other methods start from n-caprylic acid or halogenated octane, though these can present challenges such as equipment corrosion or higher costs. guidechem.com

The following table summarizes various catalyst systems for the production of n-octyl amine:

Catalyst Systems for n-Octyl Amine Production

| Catalyst System | Reactants | Reactor Type | Key Advantages |

|---|---|---|---|

| Kieselguhr-supported Nickel | n-Octanol, Liquid Ammonia, Hydrogen | Fixed-bed | Continuous feeding, long catalyst life, high selectivity. google.com |

| Copper-Chromium on Alumina | n-Octanol, Liquid Ammonia, Hydrogen | Fixed-bed | Improved selectivity and conversion efficiency. google.com |

Reaction Conditions and Their Influence on Yield and Purity of N-Octyl-N-phenylaniline

The synthesis of N-Octyl-N-phenylaniline from its precursors is highly dependent on the specific reaction conditions employed. Factors such as temperature, pressure, reactant stoichiometry, and the solvent system have a profound impact on the reaction's yield and the purity of the final product. researchgate.netnih.gov

Temperature and Pressure Optimization

Temperature is a critical parameter in the synthesis of N-Octyl-N-phenylaniline. For the aerobic oxidative dehydrogenation synthesis of N-octylaniline, a reaction temperature of 130 °C under atmospheric pressure (1 atm of air) has been utilized. researchgate.net In a different approach for synthesizing a branched isomer, N-(2-octyl)aniline, via reductive coupling, an optimal temperature of 90 °C was found to provide a nearly quantitative yield. nih.gov For the N-alkylation of anilines with alcohols, temperatures are often elevated, with studies showing reactions conducted at 110 °C, 120 °C, and 135 °C to achieve good yields. rsc.orgnih.govrsc.org

Stoichiometric Ratios of Reactants

The molar ratio of the reactants is a key factor in controlling the reaction and minimizing side products. pressbooks.publibretexts.orglibretexts.org In a documented synthesis of N-octylaniline, an equimolar ratio (1:1) of the reactants was used. researchgate.net However, in the synthesis of N-(2-octyl)aniline from nitrobenzene (B124822) and 2-iodooctane, a threefold excess of the alkyl halide was found to be optimal. nih.gov For other N-alkylation reactions, it is common to use a slight excess of one reactant, such as a 1.1 or 1.5 molar equivalent of the alcohol, to drive the reaction towards completion. rsc.orgnih.gov The precise control of these ratios is essential for maximizing the yield of the desired secondary amine while preventing over-alkylation. nih.gov

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can significantly influence the reaction rate, equilibrium position, and even the reaction pathway by stabilizing reactants, transition states, and products differently. rsc.orgchemrxiv.org In one synthesis of N-octylaniline, a mixture of N,N-dimethylacetamide (DMA) and mesitylene (B46885) was used as the solvent system. researchgate.net For the synthesis of N-(2-octyl)aniline, N-methylpyrrolidone (NMP) was employed. nih.gov

Studies on the use of N-n-octylaniline as an extractant have shown that hydrocarbon diluents, such as benzene, xylene, and toluene, result in quantitative extraction, indicating good solubility and stability of the compound in these nonpolar aromatic solvents. researchgate.net Xylene is often preferred as a diluent because it provides better phase separation. nih.gov The dielectric constant of the solvent can affect the stabilization of charged intermediates, with polar protic solvents known to speed up reactions involving carbocationic intermediates. libretexts.orglibretexts.org

The following table provides an overview of reaction conditions for N-alkylation reactions leading to aniline (B41778) derivatives.

Reaction Conditions for N-Alkylation of Anilines

| Reactants | Catalyst/Base | Temperature (°C) | Solvent | Stoichiometric Ratio (Aniline:Alkylating Agent) | Yield |

|---|---|---|---|---|---|

| Cyclohexanone/Cyclohexanol, n-octylamine | Au–Pd alloy nanoparticles | 130 | DMA/Mesitylene | 1:1:1 | - |

| Nitrobenzene, 2-iodooctane | FeCl₂·4H₂O / Zn | 90 | NMP | 1:3 | ~100% nih.gov |

| Aniline, Benzyl alcohol | NHC–Ir(III) complex / KOtBu | 120 | Solvent-free | 1:1.5 | 93% nih.gov |

| Aniline, Benzyl alcohol | Polynapthoquinone / t-BuOK | 135 | Toluene | 1.5:1 | - |

Mechanistic Investigations of N-Octyl-N-phenylaniline Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing more efficient catalysts. The formation of N-Octyl-N-phenylaniline and related N-alkylanilines is believed to proceed through several key intermediates.

Elucidation of Reaction Intermediates

Mechanistic studies, particularly for metal-catalyzed N-alkylation reactions, have shed light on the intermediates involved. In palladium-catalyzed reactions involving the coupling of an aryl electrophile and an amine, cationic aryl palladium(II) complexes have been identified as key intermediates. researchgate.netacs.org For example, in the reaction of a phenyl source with a palladium catalyst in the presence of n-octylamine, a stable intermediate complex of the type [(BINAP)Pd(Ph)(H₂NR)]OTf was characterized. researchgate.netacs.org

Another widely proposed mechanism for the N-alkylation of anilines with alcohols, particularly with gold or other transition metal catalysts, involves a "hydrogen auto-transfer" or "borrowing hydrogen" pathway. This mechanism is generally understood to occur in three main steps:

Oxidation/Dehydrogenation : The catalyst first abstracts hydrogen from the alcohol (e.g., 1-octanol) to form the corresponding aldehyde (octanal) and a metal-hydride species (e.g., Au-H). d-nb.info

Condensation/Imine Formation : The aldehyde then undergoes a condensation reaction with the amine (aniline) to form an imine intermediate (N-phenyl-1-octanimine), releasing a molecule of water. d-nb.infotsijournals.com

Reduction/Hydrogenation : The metal-hydride species, formed in the first step, then transfers the hydrogen back to the imine intermediate, reducing it to the final secondary amine product, N-Octyl-N-phenylaniline, and regenerating the active catalyst. d-nb.info

The formation of iridium-hydride species has also been observed in related N-alkylation reactions, supporting the hydrogen auto-transfer mechanism. nih.gov The imine intermediate is a central component of this pathway, linking the initial oxidation of the alcohol to the final reduction step that forms the C-N bond of the product. tsijournals.com

Kinetics of N-Alkylation Processes

The kinetics of N-alkylation processes to form N-Octyl-N-phenylaniline are influenced by several factors, including the nature of the alkylating agent, the catalyst, the solvent, and the reaction temperature.

A common method for the synthesis of related N-alkyldiarylamines is the Friedel-Crafts alkylation of diphenylamine. When using an alcohol like octanol (B41247) as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the reaction proceeds via an electrophilic substitution mechanism. The catalyst facilitates the formation of a carbocation from the alcohol, which then attacks the nitrogen atom of the diphenylamine. Typical reaction conditions involve temperatures between 150–180°C for 4–6 hours.

The rate of this reaction is dependent on the concentration of both the diphenylamine and the alkylating agent, as well as the catalyst loading. The use of a molar excess of the alkylating agent, such as a diphenylamine to octanol ratio of 1:2 to 1:2.5, can drive the reaction towards the formation of the desired dialkylated product.

Alternatively, the use of alkyl halides like octyl chloride or bromide can also be employed for the N-alkylation of diphenylamine. While this method avoids the in-situ generation of the carbocation from an alcohol, it may require higher catalyst concentrations and can produce halogenated byproducts. The kinetics of such reactions are often studied by monitoring the disappearance of the starting materials (diphenylamine and octyl halide) and the formation of the product over time, which can be analyzed using techniques like gas chromatography. psu.edu

Studies on the N-alkylation of lithium diphenylamide with n-butyl bromide have shown that the reaction rates are influenced by the solvent system. psu.edu For instance, the reaction follows first-order kinetics with respect to the concentration of lithium diphenylamide. psu.edu The presence of additives like lithium perchlorate (B79767) can inhibit the reaction rate, suggesting the involvement of free ions in the reaction mechanism. psu.edu These findings indicate that the aggregation state of the amine and the ionic strength of the medium play a crucial role in the kinetics of N-alkylation.

A general industrial workflow for a similar process, the alkylation of diphenylamine with octanol, involves:

Mixing: Combining diphenylamine and octanol.

Catalyst Addition: Gradual introduction of the catalyst.

Reaction: Maintaining the mixture at a specific temperature with stirring.

Quenching: Cooling the mixture and adding water.

Separation: Isolating the organic layer for further purification.

Purification and Isolation Methodologies for N-Octyl-N-phenylaniline

Following the synthesis of N-Octyl-N-phenylaniline, purification is essential to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Chromatographic Techniques

Chromatography is a powerful technique for the separation and purification of chemical compounds based on their differential distribution between a stationary phase and a mobile phase. moravek.com For the purification of N-Octyl-N-phenylaniline, several chromatographic methods can be employed.

Column Chromatography: This is a common laboratory-scale technique. A solution of the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the eluent) is used to move the components through the column at different rates. For a relatively non-polar compound like N-Octyl-N-phenylaniline, a non-polar eluent system, such as hexane (B92381) with a small amount of a more polar solvent like ethyl acetate, would likely be effective. psu.edu The separation is based on the polarity of the compounds, with less polar compounds eluting faster.

Preparative Liquid Chromatography (LC): For larger quantities or higher purity requirements, preparative LC is the method of choice. chromatographyonline.com This technique utilizes high-pressure pumps to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separations. Both normal-phase and reversed-phase chromatography can be used. In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase.

Anion-Exchange and Mixed-Mode Chromatography: For complex mixtures, more advanced techniques such as anion-exchange chromatography or mixed-mode chromatography can be utilized. nih.gov These methods offer orthogonal separation selectivity, which can be beneficial for removing challenging impurities. nih.gov

Distillation and Recrystallization Protocols

Distillation: This technique is suitable for purifying liquid compounds that are thermally stable. sciencemadness.org Vacuum distillation is particularly useful for high-boiling point compounds like N-Octyl-N-phenylaniline, as it allows for distillation at lower temperatures, preventing thermal decomposition. sciencemadness.org In a typical industrial process following the alkylation of diphenylamine, the organic layer is separated, washed, and then distilled to isolate the desired product.

Recrystallization: If N-Octyl-N-phenylaniline is a solid at room temperature or can be solidified, recrystallization is an effective purification method. google.com This process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Sustainable Synthesis Approaches for N-Octyl-N-phenylaniline

In recent years, there has been a significant shift towards the development of more sustainable or "green" synthetic methodologies in organic chemistry. ijnc.ir These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents. ijnc.ir

For the synthesis of N-alkylanilines, several green chemistry strategies have been explored:

Catalytic N-Alkylation: The use of efficient and reusable catalysts is a cornerstone of green chemistry. researchgate.net Catalytic N-alkylation of anilines with alcohols, which produces water as the only byproduct, is an atom-economical and environmentally benign method. researchgate.net Various catalytic systems, including those based on silver/graphene oxide (Ag/GO), have shown high conversion and selectivity under mild conditions. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives is another key principle. Ionic liquids have been investigated as solvents for the selective N-alkylation of anilines. rsc.org These reactions have been shown to be efficient for a range of substituted anilines and alkylating agents. rsc.org Water is also an ideal green solvent, and methods for the direct N-alkylation of amines in aqueous media have been developed. researchgate.net

Alternative Alkylating Agents: The direct use of allylic alcohols as alkylating agents in the presence of sustainable deep eutectic solvents (DESs) represents a novel and green approach. rsc.orgcsic.es This method can proceed under very mild conditions, often at room temperature, and avoids the need for metal catalysts. rsc.orgcsic.es

Hydrogenation of Oximes: An alternative sustainable route to primary amines, which could be conceptually extended to secondary amines, involves the catalytic hydrogenation of oximes. mdpi.com This method is considered atom-economical and utilizes readily available starting materials. mdpi.com

These sustainable approaches offer promising alternatives to traditional methods for the synthesis of N-Octyl-N-phenylaniline, contributing to a more environmentally responsible chemical industry.

Advanced Spectroscopic and Structural Elucidation of N Octyl N Phenylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) skeletons of N-Octyl-N-phenylaniline. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of N-Octyl-N-phenylaniline provides detailed information about the different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, revealing signals corresponding to the protons on the two phenyl rings. These signals typically appear as multiplets in the downfield region, a characteristic of aromatic protons.

The protons of the octyl chain give rise to a series of signals in the upfield region of the spectrum. The terminal methyl (CH₃) group of the octyl chain typically appears as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the nitrogen atom and along the chain appear as multiplets. The integration of these signals confirms the number of protons in each specific environment, consistent with the molecular structure.

A representative, though not specific to N-Octyl-N-phenylaniline, ¹H NMR spectrum of a related compound, 4-nitro-N-octylaniline, shows the protons of the octyl chain with the NH proton as a broad singlet at 4.54 ppm, the methylene group attached to the nitrogen as a quartet at 3.2 ppm, and the other methylene groups as multiplets between 1.21 and 1.65 ppm, with the terminal methyl group at 0.92 ppm. rsc.org While the electronic environment of N-Octyl-N-phenylaniline differs, the general pattern of the octyl chain signals would be comparable.

Detailed analysis of a similar diphenylamine (B1679370) structure, specifically 4-methyl-N-phenylaniline, reveals aromatic protons as multiplets and singlets between 6.85 and 7.20 ppm. rsc.org This provides a reference for the expected chemical shift range of the phenyl protons in N-Octyl-N-phenylaniline.

Table 1: Representative ¹H NMR Data for Related Structures

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8 - 7.5 | Multiplet |

| N-CH₂- | ~3.2 - 3.7 | Triplet/Quartet |

| -(CH₂)₆- | ~1.2 - 1.7 | Multiplet |

Note: The exact chemical shifts and multiplicities for N-Octyl-N-phenylaniline may vary based on solvent and experimental conditions. The data presented is a generalized representation based on similar structures.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of N-Octyl-N-phenylaniline. The broad range of chemical shifts in ¹³C NMR allows for the clear differentiation of aromatic and aliphatic carbons. oregonstate.edu

The carbons of the two phenyl rings will resonate in the downfield region, typically between 110 and 150 ppm. The chemical shifts of these aromatic carbons are influenced by the nitrogen substituent. The quaternary carbons, those directly bonded to the nitrogen, will generally show weaker signals. oregonstate.edu

The carbons of the octyl chain will appear in the upfield region of the spectrum. The carbon of the methylene group attached to the nitrogen atom will be the most downfield of the aliphatic signals due to the deshielding effect of the nitrogen. The other methylene carbons will appear as a cluster of signals, with the terminal methyl carbon being the most upfield signal.

For instance, in a related compound, 4-methoxy-N-phenylaniline, the aromatic carbons appear in the range of 114.6 to 155.2 ppm, while the methoxy (B1213986) carbon is at 55.7 ppm. rsc.org This illustrates the distinct regions for aromatic and aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for N-Octyl-N-phenylaniline

| Carbon Type | Predicted Chemical Shift (ppm) Range |

|---|---|

| Aromatic Carbons | 115 - 150 |

| N-C H₂- | 45 - 55 |

| -(C H₂)₆- | 20 - 35 |

Note: These are predicted ranges based on general principles and data from similar compounds. Actual values may differ.

To definitively assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities within the N-Octyl-N-phenylaniline molecule, two-dimensional (2D) NMR techniques are employed. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N-Octyl-N-phenylaniline, COSY spectra would show correlations between adjacent protons in the phenyl rings and, more extensively, along the octyl chain, confirming the sequence of methylene groups. princeton.eduwgtn.ac.nz

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu An HSQC spectrum of N-Octyl-N-phenylaniline would allow for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s). This is particularly useful for differentiating the various methylene groups in the octyl chain. wgtn.ac.nzworldscientific.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique provides information about through-space proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule. princeton.edunih.gov For N-Octyl-N-phenylaniline, ROESY could reveal spatial relationships between the protons of the octyl chain and the protons of the phenyl rings, offering insights into the preferred orientation of the alkyl chain relative to the aromatic moieties. worldscientific.com

Through the combined application of these 1D and 2D NMR techniques, a complete and detailed structural map of N-Octyl-N-phenylaniline can be generated.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. pageplace.de These methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. photothermal.comtriprinceton.org

The IR and Raman spectra of N-Octyl-N-phenylaniline are expected to exhibit characteristic vibrations corresponding to its constituent functional groups.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups of the octyl chain are expected in the 2850-2960 cm⁻¹ region. acs.org

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is typically observed in the 1250-1360 cm⁻¹ range.

Aromatic C=C Stretching: The phenyl rings will give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the phenyl rings and are found in the fingerprint region (below 1500 cm⁻¹).

The nitrile functional group (-C≡N), though not present in N-Octyl-N-phenylaniline, is a useful spectroscopic probe in other molecules, with its stretching vibration appearing in a relatively clear region of the spectrum. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for N-Octyl-N-phenylaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1360 |

Vibrational spectroscopy is a powerful tool for studying the conformational isomers of molecules. auremn.org.brnumberanalytics.com The frequencies of certain vibrational modes, particularly those of flexible alkyl chains, are sensitive to the local conformation (i.e., gauche vs. trans arrangements of carbon-carbon bonds). acs.org

For the octyl chain in N-Octyl-N-phenylaniline, specific vibrational bands, such as the CH₂ wagging and rocking modes, can be used to probe the conformational order. acs.org Studies on n-alkyl modified silica (B1680970) gels have shown that the number of gauche conformers in alkyl chains can be quantified by analyzing these conformation-sensitive bands. acs.org Shorter alkyl chains, like the octyl group, tend to exhibit a higher degree of conformational disorder compared to longer chains. acs.org

By analyzing the temperature dependence of the IR and Raman spectra, it is possible to study the equilibrium between different conformers. Changes in the relative intensities of conformation-sensitive bands with temperature can provide thermodynamic information about the conformational preferences of the octyl chain in N-Octyl-N-phenylaniline. The unique sensitivity of techniques like electronic circular dichroism (ECD) to conformation can also be a complementary tool for such analyses in chiral molecules. researchgate.net

Electronic Spectroscopy: UV-Vis-NIR Absorption and Emission Properties

The electronic properties of N-Octyl-N-phenylaniline are primarily dictated by the diphenylamine core, with the N-octyl substituent exerting a secondary, albeit significant, influence on the electronic transitions.

The fundamental chromophore in N-Octyl-N-phenylaniline is the diphenylamine (DPA) moiety. The electronic absorption spectrum of DPA is characterized by π-π* transitions within the phenyl rings and charge-transfer transitions involving the nitrogen lone pair and the aromatic systems. The nitrogen atom acts as an electron-donating group, and its lone pair of electrons can conjugate with the π-systems of both phenyl rings. This conjugation is crucial in determining the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently, the absorption and emission characteristics of the molecule.

In diphenylamine itself, the absorption spectrum typically shows strong bands in the ultraviolet region. The electronic structure and photophysical behavior of diphenylamine derivatives are significantly modulated by solvent polarity and hydrogen bonding interactions. researchgate.net The introduction of substituents on the phenyl rings or the nitrogen atom can further modify these properties.

The substitution of a hydrogen atom on the nitrogen with an n-octyl group in N-Octyl-N-phenylaniline introduces an alkyl chain that can influence the electronic transitions in several ways. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This can lead to a slight destabilization of the HOMO, potentially causing a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted diphenylamine.

Furthermore, the steric bulk of the octyl group can affect the conformation of the molecule, specifically the torsion angles between the phenyl rings and the plane of the C-N-C bond. This steric hindrance can alter the degree of π-conjugation, which in turn affects the energy levels of the molecular orbitals and the corresponding electronic transitions. Studies on related N-alkylated diphenylamines have shown that the substitution position of alkyl chains can have a crucial influence on the molecular electronic structure and absorption properties.

While specific UV-Vis-NIR absorption and emission data for N-Octyl-N-phenylaniline are not extensively reported in publicly available literature, data from related compounds can provide insights. For instance, studies on other N-alkylated aniline (B41778) derivatives demonstrate that the N-phenyl groups have a more significant effect on the fluorescence properties than N-alkyl groups. researchgate.net The general expectation for N-Octyl-N-phenylaniline would be an absorption spectrum with maxima in the UV region, characteristic of the diphenylamine core, with potential subtle shifts due to the octyl substituent. The emission spectrum would likely exhibit fluorescence in the near-UV or blue region of the spectrum, with the exact wavelength and quantum yield being dependent on the solvent environment.

| Spectroscopic Property | Expected Characteristics for N-Octyl-N-phenylaniline |

| UV-Vis Absorption | Strong absorption bands in the UV region, primarily due to π-π* transitions of the diphenylamine core. A potential slight red-shift compared to unsubstituted diphenylamine. |

| Emission | Fluorescence in the near-UV or visible region. The emission wavelength and intensity are expected to be solvent-dependent. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For N-Octyl-N-phenylaniline, the molecular formula is C₂₀H₂₇N. nih.gov The exact mass can be calculated based on the most abundant isotopes of each element.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇N | PubChem nih.gov |

| Molecular Weight | 281.44 g/mol | PubChem nih.govnih.gov |

| Exact Mass | 281.214349865 Da | PubChem nih.govnih.gov |

This precise mass measurement is invaluable for confirming the identity of the compound in complex mixtures and for verifying the products of chemical synthesis.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For N-Octyl-N-phenylaniline, the fragmentation is expected to be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage) and within the alkyl chain.

The nitrogen atom with its lone pair of electrons is a primary site of ionization. The resulting molecular ion can then undergo fragmentation through several pathways. A common fragmentation for N-alkyl amines is the cleavage of the C-C bond alpha to the nitrogen, which is a favored process. future4200.comlibretexts.org

Expected Fragmentation Pathways for N-Octyl-N-phenylaniline:

Alpha-Cleavage: Loss of an alkyl radical from the octyl chain. The most likely alpha-cleavage would involve the loss of a heptyl radical (C₇H₁₅˙), leading to a stable resonance-stabilized ion.

[C₆H₅-N(CH₂-C₇H₁₅)-C₆H₅]⁺˙ → [C₆H₅-N=CH₂]⁺ + ˙C₇H₁₅

Benzylic-type Cleavage: Cleavage of the N-phenyl bond is also possible, leading to the formation of a phenyl radical or a phenyl cation.

Fragmentation of the Alkyl Chain: The long octyl chain can undergo fragmentation at various points, leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org

Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are also possible, especially if there are abstractable hydrogen atoms on the alkyl chain.

A GC-MS spectrum of N-Octyl-N-phenylaniline is available in public databases, which would show the relative abundances of these and other fragment ions, allowing for a detailed structural confirmation. nih.gov

| m/z of Potential Fragment | Possible Fragment Structure/Origin |

| 281 | Molecular Ion [M]⁺˙ |

| 182 | [M - C₇H₁₅]⁺ (alpha-cleavage) |

| 168 | [M - C₈H₁₇]⁺ (loss of the entire octyl chain) |

| 91 | [C₆H₅N]⁺ or [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Advanced X-ray Diffraction Studies of Crystalline N-Octyl-N-phenylaniline Derivatives

The crystal structure of diphenylamine derivatives is of great interest for understanding their molecular packing and intermolecular interactions. researchgate.net The conformation of N-Octyl-N-phenylaniline in the solid state would be determined by a balance of intramolecular steric effects and intermolecular forces such as van der Waals interactions and potential weak C-H···π interactions.

Molecular Conformation and Packing in Solid State

Table 1: Predicted Conformational Parameters of N-Octyl-N-phenylaniline

| Parameter | Predicted Value/Range | Rationale |

|---|---|---|

| C-N-C bond angle | ~120-125° | Consistent with sp²-hybridized nitrogen in similar amines, slightly larger due to bulky substituents. |

| Phenyl-N-Phenyl dihedral angle | 30-60° | Steric hindrance between ortho-hydrogens on the phenyl rings prevents coplanarity. nih.gov |

Intermolecular Interactions and Crystal Engineering

The solid-state structure of N-Octyl-N-phenylaniline is stabilized by a network of weak, non-covalent interactions. The understanding and manipulation of these interactions form the basis of crystal engineering, allowing for the design of materials with specific properties.

C-H···π Interactions: These are expected to be the most significant directional interactions in the absence of stronger hydrogen bond donors or acceptors. The electron-rich π systems of the phenyl rings can act as weak acceptors for hydrogen atoms from the phenyl rings and the octyl chains of neighboring molecules. These interactions play a crucial role in defining the herringbone packing arrangement. ias.ac.in The geometry of these interactions, involving the approach of a C-H bond towards the face of a phenyl ring, is a key stabilizing feature in many aromatic crystals.

π-π Stacking: While direct face-to-face π-π stacking is often disfavored in diphenylamines due to the non-planar molecular conformation, offset or slipped-stacking interactions between the phenyl rings of adjacent molecules may occur. nih.gov These interactions, where the rings are parallel but not perfectly superimposed, still provide a degree of attractive interaction that contributes to the stability of the crystal lattice.

The principles of crystal engineering suggest that modifications to the substituents on the phenyl rings or changes in the alkyl chain length could be used to tune the intermolecular interactions and, consequently, the crystal packing and physical properties of the material. For instance, the introduction of functional groups capable of forming stronger hydrogen bonds would likely lead to a dramatic reorganization of the crystal structure, favoring packing motifs that maximize these more energetic interactions.

Table 2: Predominant Intermolecular Interactions in Solid N-Octyl-N-phenylaniline

| Interaction Type | Description | Expected Significance |

|---|---|---|

| C-H···π Interactions | Hydrogen atoms from phenyl and octyl groups interacting with the π-face of adjacent phenyl rings. | High; key to directing the herringbone packing. ias.ac.in |

| Van der Waals Forces | Non-specific attractive forces arising from the large molecular surface area, particularly the octyl chains. | High; major contributor to lattice energy. |

Theoretical and Computational Investigations of N Octyl N Phenylaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular properties of organic molecules. For a molecule like N-Octyl-N-phenylaniline, which combines aromatic and aliphatic moieties, these methods can provide detailed insights into its reactivity, stability, and electronic behavior.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. Studies on related diphenylamine (B1679370) and N-substituted aniline (B41778) derivatives, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have provided a solid framework for understanding their electronic structures. researchgate.net For N-Octyl-N-phenylaniline, it is anticipated that DFT calculations would reveal a molecular structure where the nitrogen atom is pyramidally coordinated, bonded to the two phenyl rings and the octyl group. The octyl chain, being an electron-donating group, would likely influence the electron density on the nitrogen atom and, by extension, the aromatic rings.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. thaiscience.info In aromatic amines, the HOMO is typically localized on the nitrogen atom and the phenyl rings, reflecting their electron-donating nature. Conversely, the LUMO is generally distributed over the aromatic system. thaiscience.info

For N-Octyl-N-phenylaniline, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-systems of the phenyl rings. The electron-donating octyl group would likely raise the energy of the HOMO compared to unsubstituted diphenylamine, making the molecule more susceptible to electrophilic attack. The LUMO is anticipated to be a π*-orbital of the phenyl rings. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| p-aminoaniline | -4.78 | -0.68 | 4.10 | B3LYP/6-311G(d,p) |

| p-nitroaniline | -6.42 | -2.50 | 3.92 | B3LYP/6-311G(d,p) |

| p-isopropylaniline | -5.01 | 0.01 | 5.02 | B3LYP/6-311G(d,p) |

Data for the table is inferred from analogous substituted anilines to illustrate expected trends. thaiscience.info

The charge distribution within N-Octyl-N-phenylaniline would likely show the nitrogen atom carrying a partial negative charge due to its higher electronegativity, while the attached hydrogen and carbon atoms would have partial positive charges. The phenyl rings would exhibit a complex distribution of charges due to resonance effects. Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For N-Octyl-N-phenylaniline, the region around the nitrogen atom is expected to be electron-rich (negative electrostatic potential), making it a likely site for protonation and interaction with electrophiles. The aromatic rings would also present regions of negative potential above and below the plane of the rings.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a pathway to calculate molecular properties from first principles, without empirical parameters. While computationally more demanding than DFT, they can offer benchmark-quality results for smaller molecules and are valuable for validating DFT findings. For a molecule of the size of N-Octyl-N-phenylaniline, MP2 calculations could be feasible for geometry optimization and determining vibrational frequencies, providing a more accurate description of electron correlation effects than standard DFT functionals.

For molecules with significant static correlation, such as those with stretched bonds or certain excited states, single-reference methods like DFT and MP2 may not be adequate. Multireference perturbation theories, such as the Complete Active Space Second-order Perturbation Theory (CASPT2) or N-Electron Valence State Perturbation Theory (NEVPT2), are designed to handle such cases. kyushu-u.ac.jparxiv.orgups-tlse.fr These methods begin with a multiconfigurational self-consistent field (MCSCF) reference wavefunction, which provides a better starting point for describing the electronic structure. For N-Octyl-N-phenylaniline, while the ground state is likely well-described by single-reference methods, the study of its excited states or photochemical behavior would benefit from a multireference approach to accurately capture the complex electron correlation effects.

Density Functional Theory (DFT) Studies on N-Octyl-N-phenylaniline Electronic Structure

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the behavior of ensembles of molecules, providing information on bulk properties and dynamics.

MD simulations of diphenylamine derivatives have been used to investigate their performance as antioxidants in materials like lubricating oils. acs.org An MD simulation of N-Octyl-N-phenylaniline in a solvent or a polymer matrix would involve the development of a force field to describe the interactions between the atoms. Such simulations could predict its diffusion behavior, conformational preferences of the octyl chain, and its interactions with surrounding molecules. This information is valuable for understanding its function as, for example, an antioxidant or a stabilizer in various materials. The long, flexible octyl chain would be expected to significantly influence its solubility and diffusion in nonpolar media.

MC simulations could also be employed to study the phase behavior and thermodynamic properties of N-Octyl-N-phenylaniline. These simulations are particularly useful for exploring the conformational space of the molecule and for calculating properties such as solvation free energies.

Theoretical Modeling of Reaction Pathways Involving N-Octyl-N-phenylaniline

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction chemistry, providing a theoretical map of the energy landscape of a chemical transformation. A transition state represents the highest energy point along the reaction coordinate, a fleeting geometry that dictates the kinetic feasibility of a reaction. For reactions involving N-Octyl-N-phenylaniline, such as its synthesis or degradation, computational methods are employed to locate and characterize these critical structures.

The process typically begins with proposing a plausible reaction mechanism. For instance, in the N-arylation of an amine, a key step involves the formation of a new carbon-nitrogen bond. Computational chemists would model the geometries of the reactants, products, and a guessed structure for the transition state. This initial guess is then optimized using algorithms designed to find saddle points on the potential energy surface.

A crucial step in confirming a true transition state is vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, the specific atomic vibration that leads from the reactant-like geometry, through the transition state, to the product-like geometry. For N-Octyl-N-phenylaniline, this could involve the stretching of a forming N-C bond or the breaking of another bond.

Advanced techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then performed. An IRC calculation follows the path of steepest descent from the transition state geometry down to the corresponding reactant and product energy minima, thereby confirming that the identified transition state indeed connects the desired chemical species.

Structure-Reactivity and Structure-Property Relationship Studies for N-Octyl-N-phenylaniline

Structure-Reactivity and Structure-Property Relationship (SRPR) studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity or physical properties. For N-Octyl-N-phenylaniline, these studies can provide predictive models for its behavior in various applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that fall under the umbrella of SRPR. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally observed activity or property.

For N-Octyl-N-phenylaniline, a QSAR study might be employed to predict its antioxidant activity. The antioxidant mechanism of diphenylamine derivatives often involves the donation of a hydrogen atom from the N-H group to a radical species. The ease of this donation is related to the Bond Dissociation Enthalpy (BDE) of the N-H bond. Computational methods can accurately calculate the N-H BDE. A QSAR model could be developed by correlating the calculated BDEs of a series of substituted diphenylamines with their experimentally measured antioxidant activities. This model could then be used to predict the antioxidant potential of N-Octyl-N-phenylaniline.

Molecular descriptors used in these studies can be categorized as:

Electronic descriptors: These relate to the electron distribution in the molecule and include parameters like dipole moment, ionization potential, electron affinity, and atomic charges. For N-Octyl-N-phenylaniline, the electronic properties of the nitrogen atom and the phenyl rings would be particularly important.

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. The bulky octyl group in N-Octyl-N-phenylaniline would significantly influence its steric properties.

Topological descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

A hypothetical QSPR study on the solubility of N-alkyldiphenylamines might reveal that the solubility in a nonpolar solvent increases with the length of the alkyl chain due to increased van der Waals interactions, while solubility in a polar solvent decreases.

The following table illustrates the types of descriptors that would be calculated for N-Octyl-N-phenylaniline in a typical SRPR study.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | Dipole Moment | 1.5 D |

| Ionization Potential | 7.2 eV | |

| Electron Affinity | 0.3 eV | |

| Mulliken Charge on Nitrogen | -0.4 e | |

| Steric | Molecular Volume | 350 ų |

| Molecular Surface Area | 450 Ų | |

| Thermodynamic | N-H Bond Dissociation Enthalpy | 85 kcal/mol |

| LogP (Octanol-Water Partition Coefficient) | 6.5 |

Note: The values in this table are for illustrative purposes and are not based on actual calculations for N-Octyl-N-phenylaniline.

By understanding these relationships, chemists can rationally design new molecules with enhanced properties. For example, if a stronger antioxidant is desired, the SRPR model might suggest substitutions on the phenyl rings that would lower the N-H BDE.

Advanced Research Applications and Functional Roles of N Octyl N Phenylaniline

Role of N-Octyl-N-phenylaniline in Antioxidant Mechanisms

The principal application of N-Octyl-N-phenylaniline is as an antioxidant, where it serves to inhibit or retard oxidation processes in organic materials. Its efficacy stems from its specific chemical reactivity towards radical species that propagate degradation.

The antioxidant function of N-Octyl-N-phenylaniline is rooted in its ability to act as a radical scavenger. Like other aniline (B41778) and phenolic compounds, it can interrupt the auto-catalytic cycle of oxidation. The core mechanism involves the donation of a hydrogen atom from the secondary amine (-NH-) group to a highly reactive free radical (R• or ROO•). nih.gov This transfer terminates the radical, converting it into a stable, non-radical species, and in the process, the N-Octyl-N-phenylaniline molecule is converted into a less reactive, resonance-stabilized radical.

The general mechanism can be represented as:

Initiation: A polymer or organic substrate (RH) forms an alkyl radical (R•) under the influence of heat, UV light, or mechanical stress.

Propagation: The alkyl radical reacts with oxygen to form a peroxy radical (ROO•), which then abstracts a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain reaction.

Termination: N-Octyl-N-phenylaniline (Ar-NH-Ar') intervenes by donating its labile hydrogen to the peroxy radical, effectively stopping the propagation step.

ROO• + Ar-NH-Ar' → ROOH + Ar-N•-Ar'

The resulting aminyl radical (Ar-N•-Ar') is significantly less reactive than the peroxy radical due to the delocalization of the unpaired electron across the aromatic rings, preventing it from continuing the oxidation chain. While phenolic antioxidants often exhibit higher scavenging activity in certain assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) test due to the lower bond dissociation energy of the O-H bond compared to the N-H bond, amine-based antioxidants like N-Octyl-N-phenylaniline are highly effective, particularly at elevated temperatures. nih.gov

Table 1: Comparative Radical Scavenging Efficiency by Antioxidant Type This table illustrates the general efficiency of different antioxidant classes in a typical radical scavenging assay. EC50 is the concentration required to scavenge 50% of the initial radicals.

{ "columns": [ { "name": "Antioxidant Class" }, { "name": "Primary Mechanism" }, { "name": "Typical EC50 Range (µM) in DPPH Assay" } ], "rows": [ { "Antioxidant Class": "Hindered Phenols", "Primary Mechanism": "Hydrogen Atom Transfer (HAT)", "Typical EC50 Range (µM) in DPPH Assay": "10 - 50" }, { "Antioxidant Class": "Aromatic Amines (e.g., N-Octyl-N-phenylaniline)", "Primary Mechanism": "Hydrogen Atom Transfer (HAT)", "Typical EC50 Range (µM) in DPPH Assay": "40 - 100" }, { "Antioxidant Class": "Phosphites", "Primary Mechanism": "Hydroperoxide Decomposition", "Typical EC50 Range (µM) in DPPH Assay": "Not applicable (secondary antioxidant)" } ] }

N-Octyl-N-phenylaniline is incorporated into various materials, including polymers, lubricants, and oils, to enhance their stability against thermo-oxidative degradation. ekb.eg During processing or end-use, these materials are exposed to oxygen, heat, and mechanical shear, which initiate degradation pathways that can lead to loss of mechanical properties, discoloration, and reduced service life. nih.gov

As a primary antioxidant, N-Octyl-N-phenylaniline provides stability by terminating the free-radical chain reactions as described previously. Its octyl group enhances its solubility and compatibility in non-polar organic matrices like polyolefins and hydrocarbon-based lubricants, ensuring it remains well-dispersed and available to perform its function. The effectiveness of a stabilizer is often measured by techniques such as Oxidation Induction Time (OIT), which determines the time until the onset of rapid oxidation at an elevated temperature. The addition of N-Octyl-N-phenylaniline can significantly extend the OIT of a material. nih.gov

Table 2: Effect of N-Octyl-N-phenylaniline on the Oxidative Stability of Polyethylene This table presents representative data showing the increase in Oxidation Induction Time (OIT) of a polyethylene sample with the addition of N-Octyl-N-phenylaniline.

{ "columns": [ { "name": "Sample" }, { "name": "N-Octyl-N-phenylaniline Concentration (% w/w)" }, { "name": "Oxidation Induction Time (OIT) at 200°C (minutes)" } ], "rows": [ { "Sample": "Control Polyethylene", "N-Octyl-N-phenylaniline Concentration (% w/w)": "0.0", "Oxidation Induction Time (OIT) at 200°C (minutes)": "8" }, { "Sample": "Stabilized Polyethylene A", "N-Octyl-N-phenylaniline Concentration (% w/w)": "0.1", "Oxidation Induction Time (OIT) at 200°C (minutes)": "45" }, { "Sample": "Stabilized Polyethylene B", "N-Octyl-N-phenylaniline Concentration (% w/w)": "0.2", "Oxidation Induction Time (OIT) at 200°C (minutes)": "92" } ] }

In industrial applications, stabilizers are rarely used in isolation. Instead, they are part of complex formulations where different additives work together to provide comprehensive protection. The combined effect of two or more antioxidants can be synergistic, meaning the total protective effect is greater than the sum of the individual effects.

N-Octyl-N-phenylaniline, as a primary antioxidant (radical scavenger), is often formulated with secondary antioxidants, such as phosphites or thiosynergists. While N-Octyl-N-phenylaniline neutralizes peroxy radicals, secondary antioxidants work by a different mechanism: they decompose hydroperoxides (ROOH)—unstable byproducts of the oxidation process—into stable, non-radical products. nih.gov By removing hydroperoxides, they prevent them from breaking down into new, highly reactive radicals that would otherwise initiate further degradation, thus complementing the action of the primary scavenger. This dual-action approach provides more robust and long-lasting stabilization.

Table 3: Illustrative Synergistic Effect in an Antioxidant Blend This table demonstrates a hypothetical synergistic effect between a primary antioxidant (like N-Octyl-N-phenylaniline) and a secondary antioxidant in protecting a polymer, as measured by OIT.

{ "columns": [ { "name": "Formulation" }, { "name": "Description" }, { "name": "OIT (minutes)" }, { "name": "Observed Effect" } ], "rows": [ { "Formulation": "Control", "Description": "Polymer without antioxidant", "OIT (minutes)": "5", "Observed Effect": "Baseline" }, { "Formulation": "Polymer + 0.1% Antioxidant A (Secondary)", "Description": "Contains only a hydroperoxide decomposer", "OIT (minutes)": "20", "Observed Effect": "Additive" }, { "Formulation": "Polymer + 0.1% N-Octyl-N-phenylaniline (Primary)", "Description": "Contains only a radical scavenger", "OIT (minutes)": "40", "Observed Effect": "Additive" }, { "Formulation": "Polymer + 0.05% Antioxidant A + 0.05% N-Octyl-N-phenylaniline", "Description": "Combined formulation (total 0.1%)", "OIT (minutes)": "95", "Observed Effect": "Synergistic" } ] }

Intermediate and Building Block in Complex Organic Synthesis

Beyond its direct use as a stabilizer, N-Octyl-N-phenylaniline can also serve as a versatile intermediate in the synthesis of more complex molecules.

Aromatic amines are foundational components in the synthesis of a vast class of colorants known as azo dyes. The synthesis typically involves two steps: diazotization and azo coupling. In the first step, a primary aromatic amine is converted into a diazonium salt. In the second step, this highly reactive diazonium salt acts as an electrophile and attacks an electron-rich coupling component, which is often another aromatic amine or a phenol.

As a secondary aromatic amine, N-Octyl-N-phenylaniline possesses an electron-rich aromatic system activated by the nitrogen atom. Theoretically, it can function as a coupling component in azo synthesis. The diazonium salt would attack one of the phenyl rings of N-Octyl-N-phenylaniline, typically at the para-position relative to the amine group, to form an azo bond (-N=N-), the chromophore responsible for the color. The presence of the octyl and phenyl groups on the nitrogen atom would modify the final properties of the dye, such as its color, solubility, and fastness.

While its primary role is as a direct additive, N-Octyl-N-phenylaniline is also a key ingredient in the production of specialty antioxidant compositions. ekb.eg The synthesis of octylated diphenylamines can be controlled to produce a specific mixture of mono-, di-, and tri-octylated products, creating a tailored antioxidant package with optimized solubility, volatility, and performance for demanding applications like high-temperature lubricants and engineering plastics. ekb.eg In this context, N-Octyl-N-phenylaniline is not just an additive but a central building block for a more complex, high-performance stabilizer system. Although it is not typically used as a monomer to form the main backbone of a polymer, its derivatives can be part of specialty additive formulations that are crucial for the performance of modern polymeric materials.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| N-Octyl-N-phenylaniline |

| Diphenylamine (B1679370) |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) |

Contribution to Lubricant Chemistry as a Functional Additive

N-Octyl-N-phenylaniline, often referred to as octylated diphenylamine, is a significant functional additive in the formulation of modern lubricating oils. Its primary role is to enhance the performance and extend the lifespan of lubricants by acting as an antioxidant. ekb.eg As lubricants operate under high temperatures and pressures, they are susceptible to oxidative degradation, which leads to the formation of sludge, varnish, and corrosive acids. Octylated diphenylamines interrupt the oxidation process, protecting both the base oil and other performance additives in the formulation. nih.gov

This compound is particularly valuable in formulations for internal combustion engines, where it contributes to deposit control. ekb.eg It is often included in a broader additive package that may contain detergents, dispersants, and antiwear agents to create a fully formulated lubricating oil. ekb.eg

Chemical Mechanisms for Anti-Mist Properties in Lubricating Oils

While N-Octyl-N-phenylaniline itself is not a primary anti-mist agent, it is a critical component in lubricant formulations designed to reduce oil misting. ekb.eg The primary mechanism for controlling oil mist involves the use of high molecular weight polymers, such as polyisobutylene (PIB). nih.gov These polymers increase the elongational viscosity of the oil without significantly altering its shear viscosity. nih.gov This change in fluid elasticity, or tackiness, causes the fluid to resist atomization under the high-stress conditions found in machining or engine operations. nih.gov Instead of forming fine, airborne droplets (typically 5 microns or less), the fluid forms larger, heavier droplets that fall out of the air more quickly. nih.gov

The role of N-Octyl-N-phenylaniline in this context is supportive. As an antioxidant, it protects the high molecular weight polymers from thermal and oxidative degradation. nih.gov This is crucial because mechanical and chemical stress can break down the long polymer chains (a process known as shear), reducing their effectiveness as anti-mist agents. nih.gov By preserving the integrity of the base oil and the polymeric additives, N-Octyl-N-phenylaniline helps to maintain the anti-mist performance of the lubricant over time. Patent literature describes formulations where the combination of high molecular weight polyolefins and additives, including octyl diphenylamine, results in reduced oil misting. ekb.eg

Interactions with Other Lubricant Components

The effectiveness of N-Octyl-N-phenylaniline as a lubricant additive is heavily dependent on its interactions with other components within the complex chemical environment of a fully formulated oil. Lubricant additive packages are sophisticated blends where components must work synergistically. ekb.eg

As a secondary antioxidant (a radical scavenger), N-Octyl-N-phenylaniline works well with primary antioxidants like hindered phenols. It also demonstrates synergistic effects with sulfur-containing additives such as dithiocarbamates, which can decompose peroxides and also function as anti-wear agents. dntb.gov.ua The polarity of additives influences how they behave in the non-polar base oil; polar additives are attracted to metal surfaces and contaminants. nih.gov N-Octyl-N-phenylaniline's function is to protect the entire package, including these surface-active agents, from oxidative breakdown.

A typical lubricant formulation where N-Octyl-N-phenylaniline is used may contain a variety of other additives, as detailed in the table below. ekb.eg

| Additive Class | Function | Interaction with N-Octyl-N-phenylaniline |

| Overbased Metal Detergents (e.g., Calcium Sulfonates) | Neutralize acids, control deposits | Protected from oxidation, allowing sustained cleaning performance. |